molecular formula C17H17FN2O3S B5127605 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No. B5127605
M. Wt: 348.4 g/mol
InChI Key: GYBKLVMYZPCLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in various studies, making it a topic of interest for researchers in the field.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves the inhibition of specific enzymes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition can lead to a decrease in cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects
2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, as well as other enzymes. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in drug discovery and development. However, one limitation is that it may not be effective in inhibiting all enzymes, and further research is needed to determine its efficacy in different applications.

Future Directions

There are several future directions that could be explored in regards to 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One potential direction is to study its efficacy in inhibiting other enzymes and its potential use in drug discovery and development. Another direction is to explore its anti-inflammatory effects and potential use in treating inflammatory diseases. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves several steps. It can be synthesized by reacting 2-fluoro-4-nitroaniline with 4-(1-pyrrolidinylsulfonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.

Scientific Research Applications

2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of certain enzymes, making it a potential candidate for use in drug discovery and development.

properties

IUPAC Name

2-fluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBKLVMYZPCLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

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